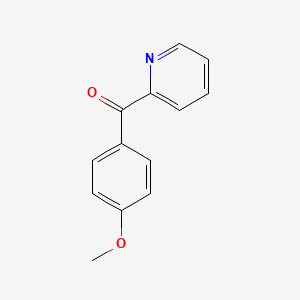

2-(4-Methoxybenzoyl)pyridine

Descripción general

Descripción

2-(4-Methoxybenzoyl)pyridine, also known as MPP, is a chemical compound that belongs to the class of pyridine ketones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the practical methods for the synthesis of 2-pyridyl ketones, including 2-(4-Methoxybenzoyl)pyridine, involves the coupling of 2-lithiopyridine with commercially available esters. This reaction occurs in a nitrogen atmosphere at temperatures below -78°C, forming a stable five-membered chelated intermediate . Another method involves the deprotonation of benzyl nitriles, followed by condensation with picolinic ester and subsequent decarboxylation .

Industrial Production Methods

In industrial settings, the production of 2-pyridyl ketones can be achieved through continuous flow chemistry. This method allows for the rapid and cost-efficient synthesis of diverse 2-pyridyl ketones by reacting 2-lithiopyridine with esters in a continuous flow system . This approach is environmentally friendly and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone to other functional groups.

Reduction: Reducing agents can be used to convert the ketone to alcohols or other reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like organometallic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Organometallic reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2-(4-Methoxybenzoyl)pyridine exhibits several biological activities, making it a valuable candidate in drug development. Key areas of research include:

- Anticancer Activity : Studies have shown that derivatives of pyridine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have been evaluated for their efficacy against human prostatic adenocarcinoma and colorectal carcinoma cell lines, demonstrating promising results in inhibiting cell proliferation .

- Antiviral Properties : Research indicates that certain pyridine derivatives can inhibit viral replication. For example, compounds similar to this compound have shown potential activity against viruses such as hepatitis C and influenza B, highlighting their role in antiviral drug design .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as JMJD5, which is implicated in various diseases. The inhibition of these enzymes can lead to therapeutic benefits in conditions like cancer and metabolic disorders .

Agrochemical Applications

The presence of the pyridine moiety in this compound enhances its suitability for agrochemical applications:

- Pesticide Development : Compounds derived from pyridine are often explored for their insecticidal and herbicidal properties. The structural characteristics of this compound may contribute to the development of new agrochemicals that are more effective and environmentally friendly.

- Plant Growth Regulators : Research into the effects of pyridine derivatives on plant growth has indicated potential applications as growth regulators, which could improve crop yields and resistance to pests .

Synthesis Techniques

Various synthetic routes have been developed for the preparation of this compound, showcasing its versatility in chemical synthesis:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Pd-Catalyzed Coupling | Utilizing palladium catalysts for the formation of carbon-carbon bonds in complex molecules. | 30-34 |

| Acylation Reactions | Employing acyl chlorides to introduce the benzoyl group onto the pyridine ring. | Variable |

| Multi-step Synthesis | Combining various reactions to construct complex derivatives with enhanced biological activity. | High |

Case Studies

- Anticancer Efficacy Study : A study evaluated a series of pyridine derivatives, including this compound, against multiple cancer cell lines (MDA-MB-231, A549). The compound exhibited an IC50 value of 0.021 μM against MCF-7 cells, indicating potent anticancer properties .

- Antiviral Activity Assessment : In vitro studies demonstrated that pyridine derivatives could inhibit the replication of hepatitis C virus strains effectively, suggesting their potential as antiviral agents .

- Agrochemical Application Trial : Field trials with pyridine-based pesticides showed significant reductions in pest populations while maintaining crop health, underscoring the practical utility of this compound in agriculture.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxybenzoyl)pyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Pyridyl Ketone: This compound shares the pyridine ketone structure and is used in similar applications, such as asymmetric catalysis and pharmaceutical synthesis.

Phenyl-2-Pyridyl Ketone: Another related compound with similar chemical properties and applications.

Uniqueness

2-(4-Methoxybenzoyl)pyridine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the p-methoxyphenyl group enhances its solubility in organic solvents and may influence its interaction with biological targets.

Actividad Biológica

2-(4-Methoxybenzoyl)pyridine is an aromatic compound featuring a pyridine ring substituted with a 4-methoxybenzoyl group. Its molecular formula is C12H11NO3, with a molecular weight of approximately 221.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. Studies have shown that it is particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Acinetobacter baumannii.

- Fungi : Notably Candida albicans.

The antimicrobial efficacy is often assessed using the serial broth dilution method, which helps determine the minimum inhibitory concentration (MIC) of the compound against these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell growth and apoptosis. For instance, compounds structurally related to this compound have shown promising results in inhibiting c-Met and VEGFR-2, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Research has indicated that derivatives of pyridine compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group enhances solubility and alters electronic properties compared to other similar compounds. This unique feature may contribute to its distinct biological activities and applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Acetylpyridine | Pyridine ring with acetyl group | Known for its flavoring properties |

| 2-(4-Chlorobenzoyl)pyridine | Pyridine ring with chlorobenzoyl | Exhibits different reactivity patterns |

| 2-(Phenylcarbamoyl)pyridine | Pyridine ring with phenylcarbamoyl | Potential applications in agrochemicals |

This table illustrates how variations in substitution patterns on the pyridine ring can lead to different biological activities, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Screening : A study demonstrated that derivatives of this compound exhibited potent activity against S. aureus, with some analogs showing MIC values as low as 0.5 µg/mL .

- Cancer Cell Proliferation Assays : In vitro assays revealed that certain derivatives could inhibit proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

- Inflammatory Response Modulation : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in murine models of inflammation, suggesting its potential use as an anti-inflammatory agent .

Propiedades

IUPAC Name |

(4-methoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZQOYSKLICWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212376 | |

| Record name | Ketone, p-methoxyphenyl 2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6305-18-6 | |

| Record name | (4-Methoxyphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, p-methoxyphenyl 2-pyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, p-methoxyphenyl 2-pyridyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, p-methoxyphenyl 2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.